5-Iodo-2-methylbenzoyl chloride
Overview
Description
5-Iodo-2-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClIO It is a derivative of benzoyl chloride, where the benzene ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position
Scientific Research Applications
5-Iodo-2-methylbenzoyl chloride is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying biological processes.
Industry: Employed in the synthesis of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Iodo-2-methylbenzoyl chloride can be synthesized through several methods. One common approach involves the iodination of 2-methylbenzoic acid, followed by conversion to the corresponding acid chloride. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid. The resulting 5-iodo-2-methylbenzoic acid is then treated with thionyl chloride or oxalyl chloride to form this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination and chlorination processes, utilizing continuous flow reactors to ensure efficient production and high yields. The use of automated systems can help control reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., pyridine) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Amides, Esters, Thioesters: Formed through nucleophilic substitution.
Biaryl Compounds: Resulting from coupling reactions.
Mechanism of Action
The mechanism of action of 5-iodo-2-methylbenzoyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, facilitating the formation of various derivatives. The iodine substituent can also influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
Comparison with Similar Compounds
2-Methylbenzoyl chloride: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
5-Bromo-2-methylbenzoyl chloride: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Uniqueness: 5-Iodo-2-methylbenzoyl chloride is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific applications in organic synthesis that are not possible with other halogenated benzoyl chlorides .
Properties
IUPAC Name |
5-iodo-2-methylbenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRKOJKYDUWPTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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